PIN1 inhibitor 2

Breast Cancer PIN1 Inhibition MCF7 Cell Line

Reversible PIN1 inhibitors for oncology research: avoid off-target effects from covalent probes. PIN1 inhibitor 2 (compound 12) offers: • Enzymatic IC₅₀ = 1.106 nM; cellular activity in MCF7 (IC₅₀ = 9.55 µM) • Benzimidazole scaffold, MW 319.49 g/mol, confirmed target engagement via NMR • Ideal comparator to Sulfopin or KPT-6566 for reversible vs. covalent mechanism studies • Enables temporal control in PIN1 knockdown validation (siRNA/shRNA co-studies) Ship from ISO-certified inventory.

Molecular Formula C16H21N3S2
Molecular Weight 319.5 g/mol
Cat. No. B12400574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIN1 inhibitor 2
Molecular FormulaC16H21N3S2
Molecular Weight319.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)CSC(=S)N3CCCCC3
InChIInChI=1S/C16H21N3S2/c1-11-8-13-14(9-12(11)2)18-15(17-13)10-21-16(20)19-6-4-3-5-7-19/h8-9H,3-7,10H2,1-2H3,(H,17,18)
InChIKeyAMPMHCFEOPJYJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PIN1 Inhibitor 2 for Breast Cancer Research


PIN1 Inhibitor 2 (CAS 2417101-28-9, designated compound 12) is a small-molecule inhibitor of peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (PIN1), a key regulatory enzyme implicated in oncogenic signaling . This compound represents a mid-potency chemical tool with a well-defined antiproliferative profile in breast cancer models, positioned within the diverse landscape of PIN1 modulators that spans sub-nanomolar covalent binders to micromolar early-generation scaffolds [1]. Its distinct potency tier and non-covalent binding modality (inferred from structural class) differentiate it from both highly potent clinical-stage candidates and broad-spectrum natural product inhibitors [2].

Reversible PIN1 inhibitor for breast cancer pathway studies
NMR binding confirmation supports target engagement interpretation
Supports cell proliferation endpoint studies in MCF7 breast cancer cells

PIN1 Inhibitor 2: Key Differentiators


The PIN1 inhibitor pharmacopeia is exceptionally heterogeneous, with reported potencies spanning nearly four orders of magnitude (from 9 nM to >20 µM) and divergent mechanisms of action (covalent vs. non-covalent, catalytic site vs. WW domain targeting) [1]. Generic substitution across PIN1-targeting compounds without consideration of their specific potency tier, selectivity profile, and cellular model context introduces substantial experimental variability [2]. A compound with 67 nM potency (e.g., ZL-Pin13) yields fundamentally different target engagement kinetics and off-target liabilities than a 9.55 µM inhibitor (PIN1 Inhibitor 2), rendering cross-study comparisons invalid and potentially misinterpreting PIN1-dependent biology . The following evidence dimensions quantify precisely where PIN1 Inhibitor 2 differs from its closest comparators.

Mechanism
Covalent inhibitors (e.g., Sulfopin) may induce distinct downstream effects due to irreversible binding; endpoint profiles may not match reversible inhibition.
Potency
Enzymatic potency profiles differ significantly between reversible and covalent classes; direct comparison may require assay-specific context.
Selectivity
PIN1 selectivity against other PPIases is not publicly characterized; isoform-specific interpretation may require additional profiling.

PIN1 Inhibitor 2: Comparative Performance


MCF7 Antiproliferative Efficacy vs. KPT-6566

PIN1 Inhibitor 2 exhibits an IC50 of 9.55 µM against MCF7 breast adenocarcinoma cells, demonstrating approximately 2.1-fold higher potency than the natural product PIN1 inhibitor juglone in a comparable cervical cancer model (IC50 20.4 µM in SiHa cells) [1]. While direct head-to-head data in identical cell lines are unavailable, both compounds were evaluated in human cancer models expressing PIN1, and PIN1 Inhibitor 2's lower micromolar IC50 translates to a 53% reduction in the concentration required to achieve half-maximal growth inhibition [2].

Antiproliferative IC₅₀
Reported
9.55 µM (MCF7 cells)
KPT-6566: 0.64 µM (PIN1 PPIase); cellular comparison not available
Supports reversible inhibition for antiproliferative endpoint studies
Enzyme vs. cellular assay conditions differ
Breast Cancer PIN1 Inhibition MCF7 Cell Line

PIN1 Binding Affinity vs. Sulfopin

PIN1 Inhibitor 2 (IC50 = 9.55 µM) occupies a distinct mid-potency tier, approximately 143-fold less potent than the cell-active covalent inhibitor ZL-Pin13 (IC50 = 67 nM), over 1,000-fold less potent than the peptide-based covalent inhibitor BJP-07-017-3 (IC50 = 9 nM), and 15-fold less potent than KPT-6566 (IC50 = 640 nM) in enzymatic assays [1][2]. This potency gap positions PIN1 Inhibitor 2 as a chemical probe for studies requiring partial rather than complete PIN1 inhibition, or where covalent target modification is experimentally undesirable [3].

Enzymatic IC₅₀
Reported
1.106 nM
Supports PIN1 engagement in enzymatic inhibition assays
Sulfopin Ki = 17 nM (FP assay); assay format differs
PIN1 Inhibition Covalent Inhibitors Potency Benchmarking

Selectivity vs. TME-001

PIN1 Inhibitor 2 (C16H21N3S2, MW 319.49) features a benzimidazole-thiourea-piperidine hybrid scaffold , structurally unrelated to the naphthoquinone core of juglone and its covalent derivatives KPT-6566 and Sulfopin [1]. Unlike juglone, which exhibits broad-spectrum inhibition of RNA polymerases I-III (IC50 = 2-7 µM) independent of PIN1 and known off-target activity against STAT3 (Ki = 13.36 µM), PIN1 Inhibitor 2's distinct chemotype lacks documented non-PIN1 enzyme inhibition . This scaffold divergence implies differential off-target liability profiles, though direct selectivity profiling data for PIN1 Inhibitor 2 are currently absent from public literature [2].

Selectivity Data
Class-level
Not available
Selectivity context requires experimental confirmation
TME-001: PIN1 IC₅₀ 6.1 µM, cyclophilin 13.7 µM
Chemical Scaffold Non-Covalent Binding Drug Discovery

NMR Confirmation of Target Binding

PIN1 Inhibitor 2 is commercially positioned as a mid-potency tool compound, with pricing (approx. $1,520 for 25 mg at major vendors) that reflects its established synthetic accessibility and lower potency tier . While direct pricing comparisons for ZL-Pin13 and BJP-07-017-3 are not publicly standardized, proprietary high-potency covalent inhibitors typically command premium pricing due to complex synthesis, stereochemistry requirements (for peptide-based inhibitors), and patent-protected status [1]. For large-scale phenotypic screening campaigns requiring milligram-to-gram quantities, PIN1 Inhibitor 2's economic profile offers a material cost advantage over sub-100 nM covalent inhibitors when partial target engagement is acceptable [2].

Target Engagement
Method context
2D ¹⁵N-¹H HSQC NMR CSP / peak disappearance
Supports target engagement confidence for mechanistic studies
Qualitative binding confirmation
High-Throughput Screening Cost-Efficiency Chemical Toolbox

PIN1 Inhibitor 2: Research Applications


Oncogenic Signaling in Breast Cancer

PIN1 Inhibitor 2 is optimally deployed in MCF7 breast cancer cell line studies where a validated IC50 of 9.55 µM provides a defined working concentration range for dose-response experiments . This compound serves as a reference PIN1 inhibitor for benchmarking novel chemical series, given its consistent activity across multiple vendor sources and well-documented potency in this specific cellular context. Researchers investigating PIN1-dependent regulation of cyclin D1, β-catenin, or AKT signaling in estrogen receptor-positive breast cancer models will find this compound suitable for pathway modulation studies requiring partial rather than complete PIN1 inhibition [1].

Reversible vs. Covalent PIN1 Inhibition

As a representative mid-potency, non-covalent inhibitor, PIN1 Inhibitor 2 fills a critical gap in comparative pharmacology panels designed to dissect the relationship between PIN1 inhibitor potency and cellular phenotype . By testing this compound alongside high-potency covalent inhibitors (e.g., ZL-Pin13, IC50 67 nM) and low-potency natural product controls (e.g., juglone, IC50 20.4 µM), researchers can establish potency-response correlations and distinguish PIN1-specific effects from off-target liabilities [1]. This application leverages the compound's distinct potency tier and structurally divergent scaffold relative to naphthoquinone-derived inhibitors .

PIN1 Knockdown Validation Tool

For large-scale screening campaigns where compound consumption per well is a primary cost driver, PIN1 Inhibitor 2 offers a favorable economic profile relative to proprietary high-potency covalent inhibitors . Its 9.55 µM IC50 in MCF7 cells provides a measurable efficacy window suitable for assay optimization and counter-screening, while its established synthetic accessibility suggests scalable procurement for follow-up validation studies. This application is particularly suited for academic core facilities and biotechnology startups operating under constrained chemical biology budgets where cost-per-data-point metrics influence compound selection decisions [1].

Application
Selection Property
Validation Focus
Breast cancer cell signaling studies
Reversible inhibitor with NMR binding evidence
Proliferation endpoint and pathway modulation
Covalent vs. reversible PIN1 inhibition comparison
Reversible binding mechanism
Downstream effect differentiation
PIN1 knockdown validation
Enzymatic inhibition profile
Dose-response and temporal control analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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